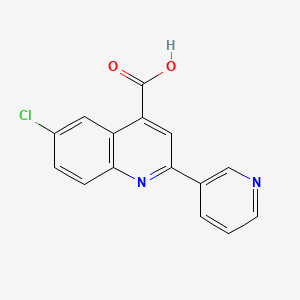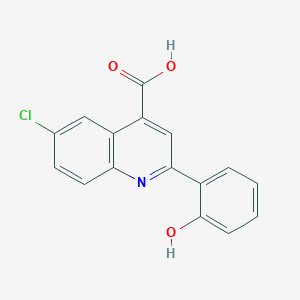
Tetramethyl pentane-1,3,3,5-tetracarboxylate
Vue d'ensemble
Description
Tetramethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C13H20O8. It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid. This compound is characterized by its four ester functional groups, which are derived from the esterification of the carboxylic acid groups with methanol. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethyl pentane-1,3,3,5-tetracarboxylate can be synthesized through the esterification of pentane-1,3,3,5-tetracarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl pentane-1,3,3,5-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and methanol.
Transesterification: New esters and methanol.
Reduction: Tetramethyl pentane-1,3,3,5-tetraol.
Applications De Recherche Scientifique
Tetramethyl pentane-1,3,3,5-tetracarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Mécanisme D'action
The mechanism of action of tetramethyl pentane-1,3,3,5-tetracarboxylate depends on the specific application and the chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Tetramethyl pentane-1,3,3,5-tetracarboxylate can be compared with other tetraester compounds, such as:
Tetramethyl butane-1,2,3,4-tetracarboxylate: Similar in structure but with a different carbon backbone.
Tetramethyl hexane-1,2,3,4-tetracarboxylate: Similar in structure but with a longer carbon backbone.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Similar in structure but with an aromatic ring instead of an aliphatic chain.
The uniqueness of this compound lies in its specific carbon backbone and the positioning of the ester groups, which confer distinct chemical properties and reactivity compared to other tetraester compounds.
Propriétés
IUPAC Name |
tetramethyl pentane-1,3,3,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-18-9(14)5-7-13(11(16)20-3,12(17)21-4)8-6-10(15)19-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZAGONSRCGXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384385 | |
| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19766-36-0 | |
| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)
